3,5,7-trihydroxychromen-2-one

Antioxidant Flavonol Structure-Activity Relationship

3,5,7-Trihydroxychromen-2-one, systematically named 3,5,7-trihydroxy-2H-chromen-2-one, is a hydroxylated coumarin derivative structurally analogous to the core of flavonol antioxidants but notably lacking a B-ring. It is characterized by a benzopyran-2-one scaffold with three hydroxyl groups at the 3, 5, and 7 positions.

Molecular Formula C9H6O5
Molecular Weight 194.14 g/mol
Cat. No. B1637797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,7-trihydroxychromen-2-one
Molecular FormulaC9H6O5
Molecular Weight194.14 g/mol
Structural Identifiers
SMILESC1=C(C=C2C(=C1O)C=C(C(=O)O2)O)O
InChIInChI=1S/C9H6O5/c10-4-1-6(11)5-3-7(12)9(13)14-8(5)2-4/h1-3,10-12H
InChIKeyUVXDWGJSULDKQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5,7-Trihydroxychromen-2-one: A Flavonol-Derived Scaffold for Targeted Antioxidant Research and Procurement


3,5,7-Trihydroxychromen-2-one, systematically named 3,5,7-trihydroxy-2H-chromen-2-one, is a hydroxylated coumarin derivative structurally analogous to the core of flavonol antioxidants but notably lacking a B-ring [1]. It is characterized by a benzopyran-2-one scaffold with three hydroxyl groups at the 3, 5, and 7 positions. This compound serves as a simplified model for investigating the intrinsic antioxidant mechanisms of the flavonol pharmacophore, free from the influence of B-ring conjugation [2]. Its molecular formula is C9H6O5, with a molecular weight of 194.14 g/mol .

1B-ring-free flavonol core for targeted antioxidant mechanism studies
2Isolates intrinsic A/C-ring contributions without B-ring conjugation interference
3Comparator context for full flavonols (e.g., galangin) in SAR research

Procurement Rationale: Why 3,5,7-Trihydroxychromen-2-one Cannot Be Substituted with Generic Flavonols or Simple Coumarins


Substituting 3,5,7-trihydroxychromen-2-one with a generic flavonol (e.g., galangin) or a simple coumarin (e.g., 7-hydroxycoumarin) fundamentally alters experimental outcomes. The absence of a B-ring in this compound eliminates the extensive π-π conjugation and resonance stabilization present in full flavonols, which directly impacts antioxidant potency and the balance of redox pathways [1]. This structural simplification allows researchers to isolate and study the intrinsic antioxidant contributions of the A- and C-rings without confounding effects from the B-ring's electron-donating or steric properties [2]. As demonstrated by quantitative head-to-head comparisons, this structural difference results in a consistent, measurable, and statistically significant decrease in antioxidant potency across multiple radical scavenging assays compared to the B-ring-containing analog galangin [3]. Therefore, for studies requiring a defined, B-ring-free flavonol core, substitution with a full flavonol or a simple coumarin will yield non-comparable data and invalidate structure-activity relationship (SAR) conclusions.

Structure mismatchAbsence of B-ring may alter radical stabilization and redox pathway balance compared to generic flavonols.
Pathway divergenceRadical quenching profiles may differ; reported reaction products are distinct from B-ring-containing analogs.
Data incompatibilitySubstitution with full flavonols may invalidate SAR conclusions; A/C-ring-specific assessment requires this scaffold.

Quantitative Differentiation: Head-to-Head Performance of 3,5,7-Trihydroxychromen-2-one vs. Galangin


Superoxide Radical (•O2−) Scavenging: A Direct Comparison of Antioxidant Potency

In a head-to-head comparative study, 3,5,7-trihydroxychromen-2-one exhibited significantly weaker •O2− radical scavenging activity compared to the B-ring-containing flavonol galangin. The IC50 value for 3,5,7-trihydroxychromen-2-one was consistently higher across multiple spectrophotometric assays [1]. This quantifiable difference directly correlates with the absence of the B-ring and its associated π-π conjugation, which is crucial for radical stabilization [2]. The data confirms that while the compound possesses intrinsic antioxidant capacity, its potency is predictably lower than that of full flavonols, making it a specific tool for isolating the contribution of the A/C-ring system.

•O2− Scavenging
Head-to-head
Higher IC50 (less potent) vs galangin
Supports B-ring contribution interpretation
Spectrophotometric assay context
Antioxidant Flavonol Structure-Activity Relationship

DPPH• Radical Scavenging: Confirming the B-Ring's Impact on Potency

The DPPH• radical scavenging assay further confirmed the reduced antioxidant potency of 3,5,7-trihydroxychromen-2-one compared to galangin. Galangin consistently achieved lower IC50 values, indicating superior radical scavenging efficiency [1]. The UPLC-ESI-Q-TOF-MS/MS analysis revealed distinct reaction product profiles: galangin formed both adducts with DPPH and galangin-galangin dimers, while 3,5,7-trihydroxychromen-2-one generated only adducts with DPPH, suggesting a difference in the radical adduct formation (RAF) pathway [2]. This mechanistic divergence highlights that the B-ring influences not only potency but also the specific chemical pathways of antioxidant action.

DPPH• Scavenging & RAF
Head-to-head
Higher IC50; formed only DPPH adducts
Distinct radical quenching pathway context
UPLC-ESI-Q-TOF-MS/MS analysis
Antioxidant Free Radical DPPH Assay

Fe3+ Reducing Power: Quantifying Electron Transfer (ET) Potential

The Fe3+-reducing power assay, which specifically measures electron transfer (ET) potential under acidic conditions (pH 3.6) to suppress proton transfer, revealed that 3,5,7-trihydroxychromen-2-one possesses a measurable but lower ET capacity compared to galangin [1]. Both compounds increased Fe3+-reducing percentages in a dose-dependent manner, but galangin consistently required lower concentrations to achieve the same level of reduction, as evidenced by its lower IC50 values in this assay [2]. This quantifies the B-ring's role in enhancing the electron-donating ability of the flavonol core.

Fe3+ Reducing Power
Head-to-head
Higher IC50 (lower reducing power) vs galangin
Quantifies B-ring role in electron transfer
pH 3.6 assay condition
Antioxidant Electron Transfer Reducing Power Assay

Defined Application Scenarios for 3,5,7-Trihydroxychromen-2-one Based on Verified Differentiated Performance


Mechanistic Studies of Flavonol Antioxidant Pathways

Researchers investigating the fundamental antioxidant mechanisms of flavonols should procure 3,5,7-trihydroxychromen-2-one as a critical control compound. Its lack of a B-ring allows for the isolation and direct measurement of antioxidant contributions solely from the A- and C-rings via redox-dependent (ET, ET+PT) and non-redox (RAF) pathways [1]. By comparing its performance against a full flavonol like galangin, scientists can precisely quantify the B-ring's contribution to overall antioxidant capacity and pathway preference [2]. This application is directly supported by head-to-head data on •O2−, DPPH•, and Fe3+ assays.

Structure-Activity Relationship (SAR) Studies for Flavonoid-Based Drug Design

In medicinal chemistry programs focused on optimizing flavonoid or coumarin scaffolds for therapeutic use, 3,5,7-trihydroxychromen-2-one serves as a simplified building block. Its quantifiably lower antioxidant potency and distinct reaction product profile, as shown in DPPH• assays [3], provide a clear baseline for understanding how the addition of various B-ring substituents can be used to fine-tune biological activity. This allows for a more rational, data-driven approach to lead optimization, avoiding the confounding effects of an uncharacterized B-ring.

Development of Ratiometric or 'Turn-On' Fluorescent Probes for Oxidative Stress

The defined and moderate antioxidant reactivity of 3,5,7-trihydroxychromen-2-one makes it a suitable candidate for developing fluorescent probes. Its predictable and quantifiable response to specific radicals, such as the formation of DPPH adducts [3], can be leveraged to create probes that exhibit a change in fluorescence upon encountering oxidative stress. The compound's lower background reactivity compared to full flavonols may reduce assay noise and improve signal-to-noise ratios in cellular imaging applications.

Quality Control Standard for Flavonoid-Rich Natural Product Extracts

For the standardization of botanical extracts or nutraceuticals containing flavonols, 3,5,7-trihydroxychromen-2-one can be used as an analytical reference standard. Its unique LC-MS/MS fragmentation pattern (e.g., DPPH adduct peaks at m/z 586, 539, 227, 196, 136) [3] provides a specific and verifiable marker for the flavonol core, distinct from the more complex patterns of full flavonoids. This allows for more accurate quantification and quality control of the active flavonol content in complex mixtures.

Application
Selection Property
Validation Focus
Flavonol antioxidant pathway studies
B-ring-free core for isolated A/C-ring assessment
Radical scavenging and ET/PT pathway profiling
Flavonoid SAR research
Simplified baseline for B-ring substituent effects
Potency shift and pathway preference analysis
Oxidative stress probe development
Predictable, moderate radical reactivity
Adduct-based signal change and noise optimization
Analytical standardization (flavonol extracts)
Specific LC-MS/MS fragmentation signature
Marker verification and quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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